Phaseolotoxin
Description
Structure
2D Structure
Properties
CAS No. |
62249-77-8 |
|---|---|
Molecular Formula |
C15H34N9O8PS |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)/t9-,10-,11-,33?/m0/s1 |
InChI Key |
QDAOSMKOZCCWLJ-MQLLGTBWSA-N |
SMILES |
CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCNP(=O)(N)NS(=O)(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XAX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ndelta-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine phaseolotoxin phaseotoxin |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Phaseolotoxin Action
Primary Molecular Target: Plant Ornithine Carbamoyltransferase (OCTase)
The central molecular target of phaseolotoxin is the enzyme ornithine carbamoyltransferase (OCTase; EC 2.1.3.3) mdpi.comontosight.aiasm.orgscielo.org.mxplos.org. OCTase plays a crucial role in the arginine biosynthesis pathway, catalyzing the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) into citrulline mdpi.comasm.orgwikipedia.orgwikipedia.orgfrontiersin.org.
Enzymatic Inhibition Mechanism of this compound
This compound acts as an inhibitor of OCTase activity mdpi.comontosight.aiplos.org. While this compound itself is a reversible inhibitor of OCTase, it undergoes hydrolysis within the plant by peptidases to produce Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine, also known as octicidine (B12300222) or PSorn mdpi.comresearchgate.netfrontiersin.orgresearchgate.net. Octicidine is the predominant and more potent form of the toxin found in infected plant tissues mdpi.comresearchgate.netfrontiersin.orgresearchgate.net. Unlike this compound, octicidine is an irreversible inhibitor of OCTase mdpi.comresearchgate.net.
Competitive Inhibition and Transition State Analogy
This compound competitively inhibits OCTase with respect to carbamoyl phosphate, one of the enzyme's substrates asm.orgresearchgate.net. Research indicates that octicidine, the hydrolyzed form of this compound, exhibits a high structural resemblance to the transition state intermediate of the OCTase transcarbamoylation reaction frontiersin.orgasm.org. The diaminophosphinyl group within octicidine presents a tetrahedral geometry, mimicking this unstable intermediate frontiersin.org. This transition state analogy allows octicidine to bind effectively to the enzyme's active site, particularly when the active site is in a fully closed state after the initial binding of ornithine and carbamoyl phosphate frontiersin.org.
Structural Basis of OCTase-Phaseolotoxin Complex Formation
Structural analyses, such as those of Escherichia coli OCTase complexed with PSorn (PDB ID: 1DUV), provide insights into the binding mechanism frontiersin.org. The inhibition by this compound, and more specifically octicidine, is thought to occur when the OCTase active site is in a fully opened conformation, allowing the toxin to enter frontiersin.org. Once inside, and following proteolytic cleavage to octicidine, it then mimics the transition state analog to fit within the fully closed active site frontiersin.org. This suggests a dynamic interaction where the enzyme undergoes significant structural transitions upon substrate binding, from an opened to a closed state, which is exploited by the toxin frontiersin.org.
Comparative Analysis of Plant versus Bacterial OCTase Sensitivity
This compound is an effective inhibitor of OCTase activity from a wide range of sources, including plants, mammals, and bacteria asm.orgscielo.org.mxplos.orgmdpi.com. However, Pseudomonas syringae pv. phaseolicola strains that produce this compound possess a mechanism of self-protection asm.orgscielo.org.mxplos.org. These bacteria synthesize a this compound-resistant OCTase (ROCT), encoded by the argK gene mdpi.comasm.orgscielo.org.mxplos.orgasm.orgnih.govnih.gov. This resistant OCTase is produced under conditions conducive to this compound synthesis, ensuring an adequate supply of arginine for bacterial growth and toxin production asm.orgscielo.org.mxplos.org. In contrast, the this compound-sensitive OCTase (SOCT) is typically expressed under conditions not permissive for toxin synthesis asm.orgscielo.org.mx. Differences around the "gate loop" region of OCTase have been identified as a rational explanation for the varying sensitivities observed between plant and some bacterial OCTases to this compound frontiersin.org.
Disruption of Host Plant Metabolic Homeostasis
The inhibition of OCTase by this compound and its more active derivative, octicidine, has profound consequences for the host plant's metabolic homeostasis.
Impairment of the Arginine Biosynthesis Pathway
The primary metabolic disruption caused by this compound is the impairment of the arginine biosynthesis pathway mdpi.comontosight.aiasm.orgscielo.org.mx. By inhibiting OCTase, the conversion of ornithine and carbamoyl phosphate to citrulline is blocked mdpi.comasm.orgresearchgate.net. This leads to a detrimental accumulation of ornithine and a severe deficiency in the intracellular pools of arginine within the plant mdpi.comresearchgate.net. The lack of arginine, an essential amino acid, affects various physiological processes, including nitrogen metabolism, ultimately contributing to symptoms such as chlorosis (yellowing of leaves) and necrosis mdpi.comontosight.airesearchgate.net. The phenotypic requirement for arginine caused by this compound can be alleviated by exogenously supplying arginine or citrulline to the growth medium scielo.org.mx.
Table 1: Key Metabolic Intermediates and Their Roles in Arginine Biosynthesis and this compound Action
| Compound Name | Role in Pathway | Affected by this compound Action |
| Ornithine | Substrate for OCTase; accumulates upon inhibition | Accumulates mdpi.comresearchgate.net |
| Carbamoyl Phosphate | Substrate for OCTase | Involved in OCTase reaction mdpi.comasm.org |
| Citrulline | Product of OCTase reaction; precursor to arginine | Deficiency mdpi.comresearchgate.net |
| Arginine | Essential amino acid; end-product of pathway; becomes deficient in host plant | Deficiency mdpi.comontosight.airesearchgate.net |
Table 2: Comparison of OCTase Sensitivity to this compound
| OCTase Source | Sensitivity to this compound | Mechanism of Resistance (if applicable) |
| Plant OCTase | Sensitive asm.orgscielo.org.mxplos.orgmdpi.com | N/A |
| Mammalian OCTase | Sensitive asm.orgplos.orgmdpi.com | N/A |
| Bacterial OCTase (general) | Sensitive asm.orgplos.orgmdpi.com | N/A |
| P. syringae pv. phaseolicola OCTase (ROCT) | Insensitive (Resistant) asm.orgscielo.org.mxplos.orgasm.orgnih.gov | Encoded by argK gene asm.orgscielo.org.mxplos.orgasm.orgnih.govnih.gov |
Ancillary Effects on Pyrimidine (B1678525) Biosynthesis Pathways
Beyond its direct impact on arginine metabolism, this compound also induces ancillary disturbances in pyrimidine biosynthesis pathways nih.govuni.lumetabolomicsworkbench.org. The inhibition of OCTase by this compound results in a deficiency of citrulline, a common precursor for both arginine and pyrimidine synthesis nih.govuni.lumetabolomicsworkbench.orgcsic.es. This depletion of citrulline negatively affects the pyrimidine biosynthetic process nih.gov. Experimental evidence demonstrates that purified this compound inhibits the growth of carrot cells, and this inhibition can be completely reversed by the exogenous application of citrulline, but not by arginine uni.lu. Furthermore, this compound has been shown to decrease the incorporation of radiolabeled uracil (B121893) and 5-fluorouracil (B62378) into trichloroacetic acid precipitable material by 50%, indicating a direct interference with pyrimidine synthesis uni.lu. These findings highlight a tightly regulated interplay between the pyrimidine and arginine pathways, where this compound's action on citrulline availability indirectly perturbs pyrimidine synthesis uni.lumetabolomicsworkbench.org. Interestingly, the accumulation of intracellular ornithine due to this compound treatment can subsequently stimulate carbamoyl phosphate synthetase (CPSase) activity, potentially redirecting carbamoyl phosphate towards the de novo pyrimidine biosynthetic pathway and thereby mitigating the toxicity of fluorouracil metabolomicsworkbench.org.
Inhibition of Ornithine Decarboxylase and Polyamine Metabolism
In addition to its well-established inhibition of OCTase, this compound also targets ornithine decarboxylase (ODC; EC 4.1.1.17) nih.govuni.lunih.govmetabolomicsworkbench.orgnih.govdsmz.denih.govciteab.com. ODC is a crucial enzyme in the polyamine biosynthetic pathway nih.govuni.lunih.govmetabolomicsworkbench.orgnih.govdsmz.de. Polyamines, including putrescine, spermidine, and spermine, are vital organic cations involved in numerous cellular processes such as cell growth, differentiation, and stress responses nih.govuni.lu. The inhibition of ODC by this compound disrupts the synthesis of these essential polyamines, contributing to the toxin's broad impact on plant metabolism and development nih.govuni.lunih.govmetabolomicsworkbench.orgdsmz.de. Research indicates that this compound can reduce the growth of various cell lines, a phenomenon partly attributed to its inhibitory effect on ODC dsmz.de.
Table 1: Inhibitory Effect of this compound on Cell Growth in Leukemia and Pancreatic Cell Lines dsmz.de
| Cell Line | IC50 (µM) |
| HL-60 | 2.1 ± 1.0 |
| K-562 | 13.3 ± 3.7 |
| L1210 | 2.5 ± 0.4 |
| RIN-m5F | 5.5 ± 0.3 |
In Planta Biotransformation and Active Toxin Species
This compound, as initially produced by Pseudomonas syringae pv. phaseolicola, undergoes a critical biotransformation within the host plant to generate its most potent inhibitory form nih.govnih.govnih.govnih.govmetabolomicsworkbench.org. This conversion is essential for the toxin's full biological activity and its effectiveness in inducing disease symptoms nih.govnih.govnih.govnih.govmetabolomicsworkbench.org.
Proteolytic Cleavage of this compound by Plant Peptidases
Upon entry into plant tissues, the this compound molecule, which is a tripeptide composed of ornithine, alanine (B10760859), and homoarginine linked to an inorganic sulfodiaminophosphinyl moiety, undergoes proteolytic cleavage nih.govfishersci.atuni.lunih.govnih.govnih.govnih.govmetabolomicsworkbench.orgcdutcm.edu.cn. This enzymatic degradation is specifically mediated by plant peptidases nih.govnih.govnih.govnih.govmetabolomicsworkbench.orgnih.govcdutcm.edu.cn. The peptidases cleave the this compound molecule, releasing the alanine and homoarginine residues nih.govnih.govmetabolomicsworkbench.org. This precise proteolytic processing step is crucial for the activation of the toxin within the plant host nih.govnih.govnih.govnih.govmetabolomicsworkbench.org.
Characterization of Octicidine (Psorn) as the Predominant Inhibitory Form
The product resulting from the proteolytic cleavage of this compound is Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine, commonly referred to as octicidine or Psorn nih.govuni.lunih.govnih.govnih.govmitoproteome.orgmetabolomicsworkbench.org. A key distinction between the parent this compound and octicidine lies in their inhibitory mechanisms: while this compound is a reversible inhibitor of OCTase, octicidine acts as an irreversible inhibitor of this enzyme nih.govnih.govmitoproteome.orgmetabolomicsworkbench.orgnih.gov. Octicidine functions as a transition state analog, mimicking the structural characteristics of carbamoyl phosphate and ornithine, the natural substrates of OCTase. Its irreversible binding to OCTase establishes octicidine as the predominant and highly potent inhibitory form of the toxin found within infected plant tissues nih.govnih.govnih.govnih.govmitoproteome.orgmetabolomicsworkbench.org. This strong and irreversible inhibition of OCTase by octicidine leads to the persistent accumulation of ornithine and the depletion of arginine, which directly drives the characteristic disease symptoms, most notably chlorosis nih.govmitoproteome.orgnih.gov.
Genetic Determinants and Biosynthesis of Phaseolotoxin
Identification and Organization of Phaseolotoxin Biosynthesis Gene Clusters
The genetic foundation for this compound production is primarily located in two distinct gene clusters: the Pht cluster and the Pbo cluster. These clusters house the genes responsible for the intricate biochemical steps of toxin synthesis and its regulation.
The Pht Cluster: Genomic Architecture and Gene Content
The principal genetic determinant for this compound synthesis is the Pht cluster, also known as the "tox-island" or "argK-tox cluster". mdpi.com This region, spanning approximately 30.2 kb, is a classic example of a pathogenicity island. mdpi.comelsevier.es Its G+C content of 51.9% is notably different from the 58% average of the P. syringae pv. phaseolicola chromosome, and it is flanked by insertion sequences and transposases, all of which strongly suggest its acquisition through a horizontal gene transfer event. mdpi.com
The Pht cluster is comprised of 23 genes that are intricately organized into five transcriptional units. elsevier.esasm.org This organization includes two monocistronic units, argK and phtL, and three polycistronic operons. elsevier.esasm.orgresearchgate.net One large operon extends from phtA to phtK, with an internal promoter that can also drive the expression of genes from phtD to phtK. elsevier.esresearchgate.net Another significant polycistronic operon includes the genes from phtM to phtV. elsevier.es The functions of many of these genes are still under investigation, but mutations in several of them, including phtA through phtT, result in a non-toxigenic phenotype, while mutations in genes like desI, phtO, and phtT lead to reduced toxin production. mdpi.commdpi.com The argK gene is of particular importance as it encodes a this compound-resistant ornithine carbamoyltransferase (OCTase), providing the bacterium with immunity to its own toxin. asm.orgmdpi.com
Table 1: Organization of the Pht Gene Cluster
| Transcriptional Unit | Gene(s) | Type | Function Highlights |
| 1 | argK | Monocistronic | Encodes a this compound-resistant OCTase, providing self-resistance. asm.orgmdpi.com |
| 2 | phtL | Monocistronic | Implicated in the regulation of this compound synthesis. asm.org |
| 3 | phtA operon | Polycistronic | Essential for toxin production; includes phtA to phtK. elsevier.esresearchgate.net |
| 4 | phtD operon | Polycistronic (internal) | A sub-operon within the phtA operon, from phtD to phtK. elsevier.esresearchgate.net |
| 5 | phtM operon | Polycistronic | Essential for toxin production; includes phtM to phtV. elsevier.es |
The Pbo Cluster: Identification and Functional Contribution
In addition to the Pht cluster, a second genomic island, designated the Pbo (this compound biosynthesis operon) cluster, has been identified and shown to be involved in this compound synthesis. mdpi.com Located elsewhere on the chromosome, the Pbo cluster is approximately 19.9 kb in size and contains 16 genes organized into four transcriptional units. mdpi.commdpi.com These include one monocistronic operon (pboJ) and three polycistronic operons (pboA-pboI, pboK-pboN, and pboO-pboP). mdpi.comnih.gov
Mutational analysis has revealed that the Pbo cluster is crucial for toxin production. mdpi.com Mutations in the pboA and pboO operons lead to a complete loss of toxigenicity, while mutations in pboJ and pboK result in significantly lower levels of this compound production. mdpi.comnih.gov Interestingly, the Pbo cluster's distribution among Pseudomonas species is limited and does not always correlate with the presence of the Pht cluster, suggesting a potentially independent but coordinated role in biosynthesis. mdpi.commdpi.com For instance, this compound-producing strains of P. syringae pv. actinidiae that possess the Pht cluster lack the Pbo cluster. mdpi.com The genes within the Pbo cluster show homology to enzymes involved in the synthesis of secondary metabolites, including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). mdpi.comnih.gov This suggests that the Pbo cluster may be responsible for synthesizing a secondary metabolite that participates in the regulation of this compound biosynthesis. nih.govmdpi.com
Table 2: Organization of the Pbo Gene Cluster
| Transcriptional Unit | Gene(s) | Type | Effect of Mutation on Toxin Production |
| 1 | pboA-pboI | Polycistronic | Essential (non-toxigenic phenotype). mdpi.comnih.gov |
| 2 | pboK-pboN | Polycistronic | Reduced production. mdpi.comnih.gov |
| 3 | pboO-pboP | Polycistronic | Essential (non-toxigenic phenotype). mdpi.comnih.gov |
| 4 | pboJ | Monocistronic | Reduced production. mdpi.comnih.gov |
Role of Non-Ribosomal Peptide Synthetases in Biosynthesis
The synthesis of the tripeptide backbone of this compound is proposed to occur via a non-ribosomal peptide synthesis mechanism. scielo.org.mx This process is carried out by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPS). scielo.org.mx Within the context of this compound biosynthesis, genes encoding NRPS and polyketide synthase (PKS) domains have been identified, particularly within the Pbo cluster. mdpi.comnih.gov
The gene pboA (locus_tag PSPPH_4550), located in the Pbo cluster, encodes a putative NRPS that has been shown to be essential for this compound production. mdpi.comscielo.org.mxresearchgate.net NRPS enzymes typically function in a modular fashion, with domains for adenylation (A), thiolation or peptidyl carrier protein (PCP), and condensation (C) that work sequentially to assemble the peptide chain. mdpi.comapsnet.org The presence of such genes strongly supports the involvement of an NRPS-mediated pathway in the assembly of the peptide moiety of this compound. scielo.org.mx While the Pht cluster contains the core instructions for the final toxin, the Pbo cluster, with its NRPS and PKS machinery, likely contributes to the synthesis of a precursor or a regulatory molecule. mdpi.com
Evolutionary Dynamics of this compound Gene Clusters
The presence of this compound gene clusters in various Pseudomonas species and pathovars is a testament to the dynamic nature of bacterial genomes, shaped significantly by horizontal gene transfer and the mobility of genetic elements.
Horizontal Gene Transfer Events and Acquisition of Pathogenicity Islands
The Pht cluster is considered a classic pathogenicity island acquired through horizontal gene transfer. scielo.org.mxbiorxiv.org Evidence for this includes its distinct G+C content compared to the host chromosome and the presence of flanking insertion sequences and transposase genes. mdpi.comasm.org Phylogenetic analysis further suggests that some genes within the Pht cluster have a closer evolutionary relationship to genes from Gram-positive bacteria, indicating a distant origin. mdpi.com
The Pht cluster has been acquired on multiple independent occasions by different phylogroups of P. syringae and even by the more distant rhizobacterium Pseudomonas sp. JAI115. biorxiv.orgbiorxiv.orgresearchgate.net Research indicates at least two separate acquisition events of the this compound biosynthesis genes by P. syringae pathovars during their evolution. researchgate.net The near-identical nature of the Pht cluster in phylogenetically distant pathovars like P. syringae pv. phaseolicola and P. syringae pv. actinidiae strongly supports its recent horizontal transfer. biorxiv.orgresearchgate.net Similarly, the Pbo cluster is also believed to be part of a genomic island that has been acquired through horizontal transfer, although its distribution is more limited. mdpi.com
Integrative Elements and "Tox Island" Mobility
The mobility of the Pht cluster is facilitated by its association with a novel mobile genetic element, a type of integrative and conjugative element termed a GInt. biorxiv.orgbiorxiv.org The combination of the Pht cluster and the GInt forms a structure referred to as the "Tox island". biorxiv.orgbiorxiv.orgresearchgate.net This Tox island can be transferred between bacterial strains, leading to the dissemination of this compound production capability. nih.gov
The Pht cluster has been captured by at least three different GInt elements, suggesting specific mechanisms for this gene capture. biorxiv.orgbiorxiv.org Once acquired, the Tox island tends to be stably integrated into the host's chromosome. biorxiv.orgbiorxiv.orgnih.gov In some instances, the Pht cluster can be found "naked," meaning it is not associated with a GInt, as observed in P. syringae pv. syringae strain CFBP3388. biorxiv.org The evolutionary trajectory of the Tox island is complex, involving acquisition by one pathovar, subsequent transfer to another, and even replacement of the island with a different version. biorxiv.orgbiorxiv.orgnih.gov This highlights the role of these mobile genetic elements in the rapid evolution of virulence in plant pathogenic bacteria. biorxiv.orgbiorxiv.org
Phylogenomic Tracing of this compound Cluster Dissemination
The genetic instructions for producing this compound are consolidated within a specific gene cluster known as the Pht cluster. biorxiv.org This cluster, approximately 25-30 kb in size, is located on the chromosome of producing bacteria and is considered a genomic island, often referred to as a pathogenicity island (PAI). scielo.org.mxresearchgate.net The presence of insertion sequences and transposases flanking the Pht region suggests its acquisition through horizontal gene transfer (HGT), a process where genetic material is moved between organisms. scielo.org.mx This mobility is further supported by the observation that the Pht cluster is nearly identical in phylogenetically distant pathovars, such as Pseudomonas syringae pv. phaseolicola (Pph) and P. syringae pv. actinidiae (Psa), indicating a relatively recent acquisition. biorxiv.orgresearchgate.net
Phylogenomic studies, which analyze the evolutionary history of gene clusters, have provided significant insights into the dissemination of this compound production capabilities among P. syringae pathovars. These analyses, often based on the sequences of housekeeping genes like gyrB and rpoD, reveal that this compound-producing strains belong to different genetic lineages. nih.govresearchgate.net This distribution pattern strongly supports the hypothesis that the Pht cluster was not inherited vertically from a common ancestor but was acquired independently by different pathovars on multiple occasions. researchgate.netnih.gov
Research indicates at least two independent HGT events were responsible for the acquisition of the this compound biosynthesis genes by different P. syringae pathovars. researchgate.net One event led to the acquisition of the Pht cluster by Pph and Psa. The high degree of sequence identity (over 99.8%) between the clusters in these two pathovars, despite their phylogenetic distance, points to a recent transfer event. researchgate.net In contrast, P. syringae pv. syringae strain CFBP3388 possesses a homologous but significantly divergent Pht cluster, with a nucleotide identity of only about 85.3% compared to the Pph/Psa cluster. researchgate.net This strain also lacks the integrase genes typically associated with the mobility of the PAI, suggesting a separate, and likely earlier, acquisition event. researchgate.net
Bacterial Self-Resistance to this compound
The argK Gene and Its Encoded this compound-Resistant OCTase (ROCT)
This compound-producing bacteria have evolved a sophisticated self-protection mechanism to avoid the toxic effects of their own metabolite. The primary target of this compound is the enzyme ornithine carbamoyltransferase (OCTase), which is essential for the biosynthesis of arginine. mdpi.comunirioja.es To counteract this, producing strains, such as Pseudomonas syringae pv. phaseolicola, possess a second, resistant form of this enzyme. asm.organnualreviews.org This resistant OCTase is encoded by the argK gene. nih.govuniprot.org
The enzyme encoded by argK, known as ROCT (Resistant OCTase), is insensitive to inhibition by this compound and its more potent derivative, Nδ-(N'-sulfodiaminophosphinyl)-ornithine (PSOrn). asm.orgnih.govplos.org ROCT is a polypeptide of 327 amino acids with a molecular weight of approximately 36.52 kDa. unirioja.es It functions as an anabolic OCTase, catalyzing the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) into citrulline, thereby ensuring the bacterium has a continuous supply of arginine for growth, even when this compound is being produced. unirioja.esuniprot.orgresearchgate.net
The argK gene itself is a key component of the this compound (Pht) gene cluster. asm.orgresearchgate.net Its expression is tightly co-regulated with toxin synthesis, being induced at lower temperatures (around 18-20°C) and repressed at higher temperatures (above 28°C). nih.govasm.org This coordinated regulation ensures that the resistance mechanism is active precisely when the toxin is being produced. nih.gov
Phylogenetic analysis suggests that the argK gene likely has a prokaryotic origin but was acquired from a different organism through horizontal gene transfer. nih.govdntb.gov.ua This is supported by its low G+C content compared to the rest of the P. syringae genome and its distant evolutionary relationship to the bacterium's own housekeeping, toxin-sensitive OCTase gene, argF. nih.govasm.orgdntb.gov.ua The co-localization of argK with the toxin biosynthesis genes within the Pht cluster suggests that the entire cluster, including the resistance gene, was acquired as a single functional unit. asm.orgresearchgate.net
Molecular Mechanisms of Bacterial Immunity to Self-Produced Toxin
The primary mechanism of bacterial self-resistance to this compound is the expression of the argK gene, which produces the this compound-resistant OCTase (ROCT). asm.orgnih.gov This enzyme serves as a functional replacement for the bacterium's native, sensitive OCTase (SOCT), which is encoded by the argF gene. nih.govnih.gov While SOCT is inhibited by this compound, ROCT continues to function, allowing the arginine biosynthetic pathway to proceed unhindered and preventing autointoxication. uniprot.orgnih.gov
The immunity conferred by argK is not merely passive. The expression of argK is intricately linked to the conditions that trigger this compound synthesis. It is expressed coordinately with the toxin at permissive temperatures (e.g., 18°C) and is repressed at non-permissive temperatures (e.g., 28°C). nih.govasm.org This tight thermoregulation is believed to be controlled by a repressor protein that is active at higher temperatures and binds to specific DNA motifs, known as thermoregulatory regions (TRR), found in the promoter regions of genes within the Pht cluster, including argK. mdpi.comnih.govapsnet.org
Recent research has uncovered a dual role for the ROCT enzyme in self-defense. mdpi.comnih.gov Beyond providing an alternative source of arginine, ArgK also directly participates in controlling the levels of this compound precursors. nih.gov It can catalyze the conversion of the tripeptide Orn-Ala-hArg and carbamoyl phosphate into a non-toxic byproduct, Cit-Ala-hArg. mdpi.comnih.gov This action effectively diverts biosynthetic precursors away from the main toxin production pathway, creating a non-toxic reservoir and adding another layer of self-protection. nih.gov
Furthermore, the regulation of argK expression appears to involve other genes within the Pht cluster. The products of the phtA, phtB, and phtC genes are required to repress the transcription of argK at non-permissive temperatures. plos.orgresearchgate.net This suggests a complex regulatory network where multiple gene products from the Pht cluster work in concert to control both toxin synthesis and the immunity mechanism, ensuring the bacterium's survival. plos.orgresearchgate.net This multi-faceted strategy, combining a resistant target enzyme with intricate regulatory control over both toxin and resistance gene expression, provides a robust defense against self-produced toxicity. annualreviews.orgnih.gov
Regulation of Phaseolotoxin Production
Environmental Signal Integration in Toxin Synthesis
Environmental factors significantly modulate the synthesis of phaseolotoxin, acting as critical signals that integrate into the bacterial regulatory machinery.
Temperature is a paramount environmental factor influencing this compound synthesis. Optimal production of the toxin by P. syringae pv. phaseolicola occurs at relatively low temperatures, typically between 18 °C and 20 °C mdpi.commdpi.comasm.orgredalyc.orgresearchgate.netresearchgate.net. Conversely, little to no detectable toxin is produced at higher temperatures, such as 28 °C or 30 °C, which are often optimal for bacterial growth mdpi.commdpi.commdpi.comasm.orgredalyc.orgresearchgate.net.
This thermoregulation extends to the expression of genes involved in this compound biosynthesis, primarily located within two genomic regions: the Pht cluster and the Pbo cluster mdpi.commdpi.com. The Pht cluster, comprising 23 genes organized into five transcriptional units (two monocistronic and three polycistronic), and the Pbo cluster, consisting of 16 genes in four transcriptional units (one monocistronic and three polycistronic), both exhibit thermoregulated expression mdpi.comasm.orgresearchgate.netresearchgate.netresearchgate.net. Most genes within these clusters show high transcript levels at 18 °C and significantly reduced or undetectable levels at 28 °C, with the exception of the pboJ gene (from the Pbo cluster) and phtL (from the Pht cluster), which are constitutively expressed at both temperatures mdpi.commdpi.comresearchgate.netnih.govresearchgate.net.
Studies suggest that this compound production is negatively regulated at higher temperatures, implying the involvement of a repressor molecule that inhibits toxin synthesis at elevated temperatures mdpi.comredalyc.orgplos.orgapsnet.org. This repression is released at lower temperatures, allowing for toxin production mdpi.com.
Table 1: Influence of Temperature on this compound Production in P. syringae pv. phaseolicola mdpi.commdpi.comasm.orgredalyc.orgresearchgate.netresearchgate.net
| Temperature (°C) | This compound Production Level | Gene Expression (Pht/Pbo Clusters) |
| 8–18 | High/Optimal | High (most genes) |
| 18–20 | Optimal | High (most genes) |
| 25 | Decreased | Not specified |
| 28–30 | Little to None Detectable | Basal or Undetectable (most genes) |
The interaction with the host plant and the availability of nutrients also play a role in regulating this compound synthesis. Extracts from host plant tissues, such as bean leaf extracts, pod extracts, or apoplastic fluid, have been shown to influence the expression of genes within both the Pht and Pbo clusters nih.gov. This influence can be either positive or negative, and notably, it can occur independently of low-temperature conditions nih.gov. For instance, bean leaf extracts and apoplastic fluid have been observed to enhance the expression of phtB and desI genes (part of the Pht cluster) at 18 °C nih.gov.
Oxidative stress significantly impacts the expression of this compound genes, particularly those within the Pht cluster mdpi.comnih.govebi.ac.uk. The expression pattern of these genes is dependent on the type and concentration of reactive oxygen species (ROS) present in the bacterial cells nih.govebi.ac.uk. For example, the low-temperature-dependent expression (thermoregulation) of some or all Pht cluster genes can be lost in the presence of hydrogen peroxide (H₂O₂) nih.gov.
The OxyR and SoxRS regulons are identified as primary regulatory pathways for the oxidative stress response in bacteria mdpi.comnih.gov. OxyR specifically responds to H₂O₂, while SoxRS responds to the superoxide (B77818) ion (O₂⁻), leading to distinct gene expression patterns nih.gov. In P. savastanoi pv. phaseolicola, the OxyR protein positively influences the expression of both Pht and Pbo cluster genes at low temperatures (18 °C) mdpi.comresearchgate.netnih.govnih.gov. A lack of OxyR in mutant strains results in the loss of thermoregulation for these genes, with no transcript signals detected at 18 °C for representative genes like argK, phtA, desI, phtL, and amtA from the Pht cluster, and pboO, pboL, and pboA from the Pbo cluster mdpi.comresearchgate.net. This highlights the crucial role of OxyR in this compound synthesis and gene expression under low-temperature conditions researchgate.net.
Intracellular Regulatory Networks and Signal Transduction
Beyond environmental signals, intricate intracellular regulatory networks and signal transduction pathways within the bacterium directly control this compound production.
The GacS/GacA two-component regulatory system is a globally conserved pathway in Gammaproteobacteria, including Pseudomonas syringae, playing a vital role in controlling diverse pathogenicity and virulence mechanisms, ecological fitness, and the synthesis of secondary metabolites mdpi.comresearchgate.netscielo.org.mxnih.govnih.govnih.gov. In P. syringae pv. phaseolicola, the GacS/GacA system is essential for the expression of this compound biosynthesis genes mdpi.comnih.govnih.gov.
The GacS (sensor kinase) protein senses environmental signals and autophosphorylates, subsequently transferring the phosphate (B84403) group to the response regulator GacA scielo.org.mx. Activated GacA then controls the expression of genes both within and outside the Pht cluster, including the pht and pbo genes, thereby influencing this compound production mdpi.comresearchgate.netplos.orgscielo.org.mxnih.gov. Mutations in gacA or gacS result in a non-toxigenic (Tox⁻) phenotype nih.gov. The GacS/GacA system also contributes to the thermoregulation of virulence genes, and its effects are often mediated via the Csr/Rsm post-transcriptional regulatory system and associated small regulatory RNAs nih.gov.
Specific transcriptional regulators directly mediate the expression of this compound genes.
IHF (Integration Host Factor): IHF is a global transcriptional regulator that binds to DNA, acting as an architectural element by bending the DNA at specific sites, which facilitates the formation of nucleoprotein complexes and long-range interactions crucial for gene transcription mdpi.com. In the context of this compound synthesis, IHF has been identified as a regulator that binds to the promoter region of the phtD-phtK operon within the Pht cluster mdpi.comnih.govplos.orgnih.gov. This binding exerts a negative effect on the expression of this operon nih.govnih.gov. The binding of IHF to the phtD promoter region is specific and occurs within a 104 bp delimited region, and its presence is independent of temperature mdpi.comnih.gov. This suggests that the Pht cluster, after horizontal gene transfer, integrated into the existing global regulatory mechanisms of P. syringae pv. phaseolicola by utilizing host IHF protein nih.govnih.gov.
OxyR: As detailed in Section 4.1.3, OxyR acts as a transcriptional regulator that positively influences the expression of genes in both the Pht and Pbo clusters at low temperatures (18 °C) mdpi.comresearchgate.netnih.govnih.gov. Its regulatory action is initiated by the direct oxidation of its disulfide bonds by H₂O₂, which activates the protein and induces the expression of genes within the OxyR regulon, protecting the cell from H₂O₂ toxicity mdpi.com. While primarily an activator, OxyR can function as either a repressor or an activator depending on the specific bacterial context and oxidative/reducing conditions nih.gov.
Complex Regulatory Cascades at Transcriptional and Post-Transcriptional Levels
This compound production is integrated into complex regulatory cascades involving both transcriptional and post-transcriptional control mechanisms. A key player in this network is the GacS/GacA two-component system , which is essential for the expression of this compound biosynthesis genes within the Pht cluster in P. syringae pv. phaseolicola NPS3121 scielo.org.mxresearchgate.netmdpi.com. This global regulatory system also influences other crucial pathogenicity and virulence factors, highlighting its central role in the bacterium's adaptation and survival scielo.org.mxmdpi.comresearchgate.net.
Beyond transcriptional control, post-transcriptional regulation also plays a significant role. The GacS/GacA system functions in conjunction with global post-transcriptional regulators of the RsmA family researchgate.net. Evidence suggests that this compound biosynthesis genes are subject to post-transcriptional repression at higher temperatures (e.g., 28°C). For instance, overexpression of the small non-coding RNA (sRNA) rsmY in P. syringae pv. phaseolicola NPS3121 has been shown to lead to this compound biosynthesis even at the non-permissive temperature of 28°C, indicating that rsmY can relieve this repression researchgate.net.
Another global regulator involved is the Integration Host Factor (IHF) , which binds to the promoter region of the phtD operon within the Pht cluster, exerting a negative effect on its expression researchgate.netnih.govnih.gov. This multifaceted regulatory cascade ensures fine-tuned control over this compound synthesis, allowing the bacterium to adapt to changing conditions within its host environment.
Intrinsic Feedback Mechanisms in Biosynthetic Regulation
The biosynthesis of this compound also involves intrinsic feedback mechanisms, particularly centered around the phtABC genes. Transcriptional fusion assays have demonstrated that the products of the phtABC genes exert a feedback regulation on the expression of their own genes researchgate.net. This self-regulation leads to repression of phtABC transcription at both 18°C and 28°C, with a more pronounced repressive effect observed at the non-permissive temperature of 28°C researchgate.net.
Molecular Basis of Thermoregulatory Control
A defining characteristic of this compound production is its strict thermoregulation. Pseudomonas syringae pv. phaseolicola optimally synthesizes this compound at low temperatures, typically between 18°C and 20°C, with little to no detectable toxin produced above 28°C scielo.org.mxnih.govmdpi.comnih.govresearchgate.netcore.ac.ukmdpi.com. This temperature-dependent production is a critical adaptive strategy for the pathogen, as these lower temperatures are often conducive to disease development in plants scielo.org.mxmdpi.com. The molecular mechanisms underlying this thermoregulatory control involve specific DNA regions and interacting protein factors.
Characterization of Thermoregulatory Regions (TRR)
Central to the thermoregulation of this compound production is a specific DNA sequence known as the Thermoregulatory Region (TRR) . This region, identified as a 485-bp fragment, plays a crucial role in controlling toxin biosynthesis nih.govapsnet.org. Detailed analysis of the TRR has revealed that it contains two repeats of a core motif, G/C AAAG (or CTTT C/G on the complementary strand) , which are separated by a 5-bp spacer mdpi.comnih.govapsnet.org.
A significant finding regarding the TRR is its ability to override thermoregulation. When introduced in multiple copies into P. syringae pv. phaseolicola, the TRR leads to this compound production at both 18°C and 28°C mdpi.comapsnet.orgredalyc.orgnih.govmdpi.com. This phenomenon is attributed to the TRR's capacity to titrate a repressor molecule that is active at higher temperatures, thereby alleviating the repression of toxin biosynthesis mdpi.comnih.govapsnet.orgnih.gov. The TRR sequence has also been found within the argK gene, which encodes the this compound-resistant ornithine carbamoyltransferase (ROCT), suggesting a coordinated thermoregulatory mechanism for both toxin production and bacterial immunity mdpi.comnih.govredalyc.org.
Inducer Molecules Modulating Repressor Activity
While repression mechanisms are crucial for thermoregulatory control, inducer molecules also play a role in modulating repressor activity and promoting this compound synthesis under permissive conditions. Carbamoylphosphate has been identified as a molecule that can induce argK expression at 28°C, effectively bypassing the normal temperature-dependent control mdpi.comredalyc.orgnih.govplos.orgnih.gov. This experimental evidence suggests that carbamoylphosphate, or a similar precursor molecule, acts as an inducer for the efficient expression of the argK gene under this compound-permissive conditions (18°C) mdpi.comnih.gov.
It has been hypothesized that such an inducer molecule, possibly a precursor of this compound or its inorganic moiety (sulfodiaminophosphinyl), could bind to the postulated repressor molecule, thereby releasing the repression and allowing gene expression core.ac.uknih.gov. However, it is important to note that the repressor activity exerted by the PhtABC products on argK expression at 28°C appears to be independent of carbamoylphosphate activity, indicating the existence of distinct regulatory circuitries mdpi.complos.org. This suggests a complex interplay between various repressor and inducer molecules in precisely controlling this compound biosynthesis in response to environmental temperature.
Academic Research Methodologies and Contemporary Approaches
Genetic and Molecular Biology Techniques
Genetic and molecular biology approaches are crucial for dissecting the genes involved in phaseolotoxin synthesis, their organization, and their intricate regulatory networks.
Targeted Mutagenesis and Genetic Complementation Studies
Targeted mutagenesis has been instrumental in identifying and characterizing genes essential for this compound production. Early investigations utilized random mutagenesis via Tn5 insertion, leading to the discovery of a 28 kb genomic fragment that could restore toxin production in defective mutants atamanchemicals.comfishersci.cafishersci.ca. This work established the existence of a gene cluster, initially termed tox and later pht, responsible for this compound biosynthesis fishersci.cafishersci.ca.
Further studies involving the mutation of 14 genes within the Pht cluster demonstrated that 11 of these mutations resulted in a complete Tox- (non-toxin-producing) phenotype, while three mutants exhibited reduced levels of toxin production mpg.de. For instance, polar mutants in the phtA, phtL, and amtA genes were constructed and confirmed to be unable to synthesize this compound wikipedia.org. In Pseudomonas amygdali pv. phaseolicola 1448A, random mutagenesis using the minitransposon IS-Ω-Km/hah identified mutants with insertions in the gacA and gacS genes, which are global regulators and essential for this compound biosynthesis nih.gov.
Genetic complementation studies have been vital for mapping and confirming the function of individual genes within the Pht cluster. Complementation analysis of Tn5 insertions revealed at least eight distinct toxin loci, designated phtA through phtH, within the identified genomic fragment (pHK120) fishersci.ca. Specific examples of complementation include:
Mutants with Tn5 insertions in phtA, phtD, and phtF were successfully complemented by specific deletion subclones derived from pHK120 fishersci.ca.
Mutants in the phtC locus showed partial complementation with a subclone fishersci.ca.
However, mutants with insertions in phtB, phtE, phtG, and phtH could not be complemented by the available subclones, suggesting more complex genetic interactions or larger functional units fishersci.ca.
Overexpression and complementation experiments have also been performed for regulatory genes like rsm genes, utilizing expression vectors such as pJN105 to investigate their roles in this compound biosynthesis nih.gov.
Table 1: Summary of Targeted Mutagenesis and Complementation Outcomes in this compound Research
| Gene Locus (Pht Cluster) | Mutagenesis Method | Phenotype of Mutant | Complementation Outcome (if applicable) | Reference |
| phtA, phtB, phtC | Polar mutant | Tox- | Feedback regulation observed | nih.govwikipedia.org |
| phtD | Polar mutant | Tox- | Complemented by subclones | wikipedia.orgfishersci.ca |
| phtF | Tn5 insertion | Tox- | Complemented by subclones | fishersci.ca |
| phtC | Tn5 insertion | Tox- | Partially complemented by subclones | fishersci.ca |
| phtB, phtE, phtG, phtH | Tn5 insertion | Tox- | Not complemented by available subclones | fishersci.ca |
| phtL | Polar mutant | Tox- | Involved in phtM operon expression | wikipedia.orgmpg.de |
| amtA | Polar mutant | Tox- | Stringent Tox- phenotype | wikipedia.orgwikipedia.org |
| gacA, gacS | IS-Ω-Km/hah minitransposon | Non-toxin producing | Essential for this compound expression | nih.gov |
Advanced Gene Expression Profiling (e.g., RT-qPCR, Transcriptomics)
Gene expression profiling techniques provide insights into the transcriptional regulation of this compound biosynthesis genes, particularly in response to environmental cues like temperature.
Reverse Transcriptase Quantitative PCR (RT-qPCR): RT-qPCR (and earlier RT-PCR) has been widely used for qualitative and quantitative analysis of gene expression within the Pht cluster. Studies have demonstrated that most genes within the Pht cluster are transcribed at high levels at 18 °C, with a basal level of expression maintained at 28 °C nih.govnih.gov. This expression pattern correlates directly with the observed temperature-dependent production of this compound nih.govwikipedia.orgnih.gov. For instance, the expression of the phtL gene was detected at both permissive (18 °C) and non-permissive (28 °C) temperatures for this compound production nih.gov. RT-qPCR is a common and accurate method for assessing candidate gene roles, with its reliability heavily dependent on the selection of appropriate reference genes metabolomicsworkbench.org. It is also frequently employed to validate findings from high-throughput transcriptomic analyses uni.lu.
Transcriptomics: High-throughput transcriptomic analyses, such as DNA microarray studies, have been applied to comprehensively identify genes whose expression is modulated under conditions conducive to this compound production. A DNA microarray analysis of P. syringae pv. phaseolicola strain NPS3121 revealed numerous genes involved in pathogenicity and virulence that were potentially up-regulated at 18 °C, the optimal temperature for toxin synthesis nih.gov. Transcriptome data serve as a valuable resource for identifying differentially expressed genes and can be further explored to understand complex regulatory networks underlying this compound production uni.lu.
Table 2: Temperature-Dependent Gene Expression of Pht Cluster Genes
| Gene/Operon | Expression Level at 18 °C | Expression Level at 28 °C | Correlation with this compound Production | Reference |
| Most Pht cluster genes | High transcription levels | Basal expression | Directly correlates with toxin production | nih.govnih.gov |
| phtL | Detected (high) | Detected (basal) | Expressed at both temperatures | nih.gov |
| argK | High | Similar levels to 18°C | Distinct pattern from other Pht genes | nih.govnih.gov |
Promoter Activity Analysis using Transcriptional Fusions
Transcriptional fusions are a powerful tool for analyzing the activity of gene promoters and understanding the regulatory elements that control gene expression. In this compound research, fusions of promoter regions to reporter genes, such as uidA (encoding β-glucuronidase, GUS), have been extensively utilized.
Studies employing uidA transcriptional fusions to the phtA and phtD promoters demonstrated differential expression patterns that are temperature-dependent nih.govwikipedia.orgmpg.denih.gov. Higher expression levels were consistently observed at 18 °C compared to 28 °C, aligning with the thermoregulation of this compound synthesis nih.govnih.gov. An exception was the argK promoter, which showed similar expression levels at both temperatures nih.govnih.gov.
Transcriptional fusion assays in cis and trans configurations have provided insights into feedback regulation mechanisms. For example, the protein products of the phtABC genes were shown to repress their own transcription at both 18 °C and 28 °C, with a more pronounced repression at the higher temperature nih.gov. Furthermore, PhtABC proteins exert a negative effect on the expression of genes within the phtD-phtK operon, particularly at 28 °C, while having a positive, albeit partial, influence on phtL expression at both temperatures nih.gov.
Promoter activity was specifically detected within the intergenic region between phtC and phtD (InReCD), indicating that phtD initiates a distinct transcriptional unit mpg.de. Conversely, no promoter activity was found in the 68-bp intergenic region between phtA and phtB, confirming that phtABC constitutes a single operon mpg.de. These findings have been crucial for defining the transcriptional organization of the Pht cluster, which comprises two monocistronic and three polycistronic transcriptional units fishersci.campg.de.
Investigations of DNA-Protein Interactions via Electrophoretic Mobility Shift Assays
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift or gel retardation assays, are fundamental for identifying and characterizing specific DNA-binding proteins, such as transcription factors, and their interactions with regulatory DNA sequences nih.govnih.gov. This technique relies on the principle that protein-DNA complexes migrate more slowly than unbound DNA fragments in a non-denaturing polyacrylamide or agarose (B213101) gel nih.govnih.gov.
EMSA has been employed to investigate the regulatory mechanisms of this compound genes. A notable finding is the identification of Integration Host Factor (IHF) as a regulatory protein that binds to the promoter region of the phtD operon nih.govwikipedia.org. EMSA experiments delimited the IHF binding site to a 104 bp region spanning positions -111 to -8 relative to the transcription initiation site of phtD nih.govwikipedia.orgnih.gov. This binding is believed to exert a negative control on phtD operon expression wikipedia.org. Mobility shift competition assays, using specific and non-specific probes, confirmed the specificity of IHF binding to the PphtD region nih.gov.
Beyond phtD, EMSA has also revealed that the promoter region of the phtM operon contains binding sites for putative regulatory proteins mpg.de. These proteins are encoded outside the Pht cluster and their binding appears to be independent of the global GacS-GacA two-component regulatory system mpg.de. Deletion assays further pinpointed the binding site for a putative transcription factor within a 58 bp region of the phtM promoter mpg.de. These investigations highlight the complex interplay of various regulatory proteins in controlling this compound gene expression.
Enzymological and Structural Biology Investigations
Enzymological and structural biology investigations are essential for understanding the biochemical pathways of this compound biosynthesis and its mechanism of action by characterizing the enzymes involved and their interactions with the toxin.
Recombinant Expression, Purification, and Characterization of Target Enzymes
This compound exerts its phytotoxic effects primarily by inhibiting key enzymes in host plant metabolism. The most well-characterized target is ornithine carbamoyltransferase (OCTase; EC 2.1.3.3), which catalyzes the conversion of ornithine and carbamoylphosphate to citrulline in the arginine biosynthesis pathway nih.govuni.lunih.govmpg.deepa.govfishersci.cawikipedia.org. This compound also inhibits ornithine decarboxylase (ODC; EC 4.1.1.17), an enzyme critical for polyamine biosynthesis nih.govwikipedia.org.
To counter the inhibitory effects of its own toxin, Pseudomonas syringae pv. phaseolicola produces a this compound-resistant OCTase (ROCT), encoded by the argK gene wikipedia.orgepa.govfishersci.cafishersci.cawikipedia.orgfishersci.at. The argK gene is expressed coordinately with this compound synthesis at 18 °C, providing a protective mechanism for the bacterium wikipedia.org. Evidence suggests that argK was acquired through horizontal gene transfer, as its sequence and G+C content differ significantly from the housekeeping this compound-sensitive OCTase (argF) epa.govfishersci.cawikipedia.org.
The detailed characterization of these enzymes (host OCTase, ODC, and bacterial ROCT) typically involves recombinant expression, purification, and subsequent biochemical and structural analyses. Recombinant expression allows for the production of large quantities of the enzyme in a heterologous host, facilitating purification to homogeneity. Purification protocols often involve various chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to isolate the target protein. Once purified, the enzymes are characterized to understand their kinetic parameters, substrate specificity, and the nature of their interaction with this compound and its derivatives (e.g., octicidine) nih.govwikipedia.orgmpg.deepa.gov. While specific detailed protocols for recombinant expression and purification of this compound-related target enzymes are not explicitly provided in the search results, the identification of these enzymes as targets and the bacterial resistance mechanism implies that such biochemical investigations are fundamental to understanding this compound's molecular action and the pathogen's virulence strategy. Studies on related arginine regulatory proteins also involve purification and characterization lipidmaps.org. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would further elucidate the three-dimensional structures of these enzymes, providing atomic-level insights into their catalytic mechanisms and how this compound binds and inhibits their activity. For instance, structural analysis of Arabidopsis thaliana ornithine transcarbamylase has provided insights into how the plant enzyme recognizes its substrates and the structural changes upon ligand binding, which is crucial for understanding this compound sensitivity mpg.de.
X-ray Crystallography and Cryo-EM for Structural Elucidation
X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are powerful techniques employed to elucidate the structural basis of this compound's action and the enzymes involved in its biosynthesis and target inhibition. While numerous prokaryotic and eukaryotic OCTase structures are available in the Protein Data Bank (PDB), the structure of plant OCTase, the molecular target of this compound, has been characterized using X-ray crystallography nih.govresearchgate.net. For instance, structural analysis of Arabidopsis thaliana OCTase (AtOTC) has provided the first experimental evidence of how the plant enzyme recognizes its substrates, offering insights into protein structural changes upon ligand binding nih.govresearchgate.net.
Although direct X-ray crystallography or Cryo-EM studies specifically on this compound itself are less frequently reported for its structural elucidation, these methods are crucial for understanding its molecular targets. For example, Cryo-EM has been used to reveal the three-dimensional structure of the dodecameric form of the Type III secretion system (T3SS) ATPase in P. syringae pv. phaseolicola, which is important for virulence, though not directly for this compound structure nih.gov. The application of Cryo-EM and microelectron diffraction (microED) allows for the solving of structures that were previously unattainable, including protein dynamics and reaction mechanisms, which can be applied to study this compound's interaction with its targets frontiersin.org.
Biochemical Assays for Enzyme Kinetics and Inhibition Profiling
Biochemical assays are fundamental for characterizing the enzyme kinetics and inhibition profiling of this compound. This compound is a potent inhibitor of OCTase activity from various sources, including plant, mammalian, and bacterial enzymes asm.orgplos.orgnih.gov.
Inhibition of Ornithine Carbamoyltransferase (OCTase): this compound exhibits reversible, mixed kinetics with respect to carbamoyl (B1232498) phosphate (B84403) and noncompetitive inhibition with respect to ornithine nih.gov. Studies on Escherichia coli W ornithine transcarbamoylase have shown that this compound competitively binds to the carbamoyl phosphate-binding site nih.gov. The toxin can also bind to the enzyme-carbamoyl phosphate complex, though this is kinetically less significant nih.gov.
Kinetic Parameters of this compound Inhibition: The apparent inhibition constants () for this compound with respect to carbamoyl phosphate and ornithine have been determined.
| Substrate | Apparent (M) | Apparent (M) |
| Carbamoyl Phosphate | 0.2 nih.gov | 10 nih.gov |
| Ornithine | 0.9 nih.gov | N/A |
Note: N/A indicates not applicable or not reported for this specific kinetic parameter.
The interaction of this compound with OCTase also exhibits a transient phase of activity before reaching a steady state, indicating low rates of association and dissociation for the toxin with the enzyme and the enzyme-toxin complex nih.gov. Rate constants for association and dissociation have been estimated at 2.5 x 104 M-1 s-1 and 5 x 10-3 s-1, respectively nih.gov.
To protect itself from its own toxin, P. syringae pv. phaseolicola synthesizes a this compound-resistant OCTase (ROCT), encoded by the argK gene plos.orgnih.govplos.orgnih.govresearchgate.net. This ROCT is orthologous to other OCTases but possesses substitutions in key conserved amino acids, particularly around the carbamoyl phosphate binding site and in the ornithine binding "SMG" loop, suggesting differences in their binding site topology and loop closure nih.govacs.org. Kinetic analyses of ROCT show a reduced catalytic rate () compared to other OCTases and a diminished carbamoyl phosphate binding affinity nih.govacs.org. Inhibitors that compete with the carbamoyl phosphate binding site exhibit values at least 10-fold higher for ROCT than for the E. coli OCTase (ARGI) nih.govacs.org.
Comparative and Evolutionary Genomics
Comparative and evolutionary genomics provide crucial insights into the origin, organization, and dissemination of the genes responsible for this compound production.
Genome Sequencing and Annotation for Virulence Factor Identification
Genome sequencing and annotation have been instrumental in identifying the this compound biosynthesis gene cluster as a major virulence factor in Pseudomonas syringae pathovars. The this compound gene cluster (Pht cluster), also referred to as the argK-tox cluster or Tox-island, is a chromosomal region approximately 25-30 kb in size mdpi.complos.orgbiorxiv.orgresearchgate.netscielo.org.mx. In P. syringae pv. phaseolicola NPS3121, this cluster is reported to be composed of 23 genes and is flanked by insertion sequences and transposases asm.orgnih.govmdpi.complos.orgscielo.org.mx. The presence of these mobile genetic elements and a distinct G+C content (51.9% for the Pht cluster compared to 58% for the P. syringae pv. phaseolicola chromosome) suggest that this region was acquired through horizontal gene transfer mdpi.comscielo.org.mx.
The 23 genes within the Pht cluster are organized into five transcriptional units: two monocistronic (e.g., argK and phtL) and three polycistronic operons asm.orgnih.govmdpi.complos.org. Mutations in many of these genes lead to a Tox- (non-toxin-producing) phenotype, confirming their involvement in this compound synthesis asm.orgnih.gov. Beyond the Pht cluster, a second genomic island, the Pbo cluster (this compound biosynthesis operon), approximately 19.985 kb, has also been identified in P. syringae pv. phaseolicola 1448A and is involved in this compound synthesis mdpi.comscielo.org.mx. This region contains 16 genes organized into four operons, and mutations in certain Pbo genes also result in a Tox- phenotype mdpi.comscielo.org.mx.
Genome sequencing of P. syringae pv. phaseolicola isolate 1448A revealed a circular chromosome of 5,928,787 bp and two plasmids nih.govjcvi.orgresearchgate.net. Comparative analyses with other P. syringae pathovars, such as P. syringae pv. tomato DC3000, have shown a strong degree of conservation at the gene and genome levels, but also distinct sets of transposable elements and differences in virulence factor complements nih.govjcvi.orgresearchgate.netapsnet.org.
Comparative Phylogenomics of Toxin-Producing Strains
Comparative phylogenomics studies have illuminated the complex evolutionary history of this compound biosynthesis genes. The ability to produce this compound has been acquired independently by different pathovars of P. syringae, including P. syringae pv. phaseolicola, P. syringae pv. actinidiae, and P. syringae pv. syringae strain CFBP3388 mdpi.complos.orgbiorxiv.orgresearchgate.net. This suggests that the genes for this compound biosynthesis have been acquired at least twice during evolution through horizontal gene transfer events plos.orgbiorxiv.orgresearchgate.netscielo.org.mx.
The Pht cluster is highly conserved in structure, genetic content, and sequence among strains of P. syringae pv. phaseolicola and P. syringae pv. actinidiae, with nucleotide identity often exceeding 99.8% biorxiv.orgresearchgate.netunirioja.es. This high conservation, despite the phylogenetic distance between these pathovars, supports a recent acquisition by horizontal transfer biorxiv.orgresearchgate.net. In contrast, the Pht cluster from P. syringae pv. syringae strain CFBP3388 shows only about 82.7% to 85.3% nucleotide identity compared to that of P. syringae pv. phaseolicola 1448A, and it is integrated into a different genomic region, lacking the integrases typically associated with the pathogenicity island in other strains researchgate.netunirioja.es. This further supports multiple independent acquisition events researchgate.net.
The Pht cluster is often associated with a genomic island (Tox island) that can be carried by a novel mobile genetic element called a GInt (Genomic Island Integrase) biorxiv.orgunirioja.esresearchgate.net. The Pht cluster has been acquired, either naked or associated with a GInt, on multiple independent occasions by different phylogroups of P. syringae and even by the distant rhizobacterium Pseudomonas sp. JAI115 biorxiv.org. Once acquired, the Tox island tends to be stably maintained and evolves with the host genome biorxiv.org.
Bioanalytical Methods for this compound Detection and Quantification
Accurate detection and quantification of this compound are crucial for research, diagnosis, and disease management.
Microbiological Bioassays for Growth Inhibition
Microbiological bioassays are sensitive and rapid methods for detecting and quantifying this compound, primarily by measuring its growth inhibitory effect on susceptible microorganisms. This compound inhibits the growth of Escherichia coli strain K-12 in minimal-glucose medium by inhibiting L-ornithine carbamoyltransferase (OCTase), thereby creating a phenotypic requirement for arginine apsnet.orgapsnet.org. This inhibition can be reversed by the addition of citrulline or arginine, but not ornithine apsnet.orgapsnet.org.
Key Features of Microbiological Bioassays:
Indicator Organism: Escherichia coli strain K-12 (or JM103) is commonly used apsnet.orgmdpi.comapsnet.org.
Mechanism: Inhibition of E. coli growth due to OCTase inhibition, leading to arginine auxotrophy apsnet.orgapsnet.org.
Reversal: Growth inhibition is reversed by arginine or citrulline apsnet.orgapsnet.org.
Sensitivity: As little as 10-12 picograms (pg) of purified this compound can be detected apsnet.orgapsnet.org.
Application: Used to assay this compound production by P. syringae pv. phaseolicola and its mutants asm.orgnih.govplos.orgresearchgate.netmdpi.com. It also facilitates screening for non-toxigenic mutants apsnet.orgapsnet.org.
Temperature Dependence: Maximum zones of inhibition are observed when P. syringae pv. phaseolicola is grown at 18°C, which is the optimum temperature for toxin production apsnet.orgapsnet.org.
Example Data from a Microbiological Bioassay (Dose-Response Curve):
| Log (pg per well) of this compound | Inhibition Zone (mm) |
| 0.0 | 13.2 |
| 1.0 | 19.55 |
| 2.0 | 25.9 |
| 3.0 | 32.25 |
| 4.0 | 38.6 |
Data derived from a dose-response curve for Escherichia coli strain N100 inhibition by this compound, where the line of best fit is Y = 6.35X + 13.2, with X being log [picograms] of this compound and Y being millimeters inhibition apsnet.org.
Beyond bioassays, other bioanalytical methods for this compound detection include Enzyme-Linked Immunosorbent Assay (ELISA), DNA hybridization using probes targeting this compound synthesis genes, Polymerase Chain Reaction (PCR) based amplification of the tox gene cluster, and more recently, TaqMan real-time PCR for sensitive and specific detection of both toxigenic and non-toxigenic strains scielo.org.mxnih.govapsnet.orgresearchgate.netapsnet.org.
Advanced Spectroscopic and Chromatographic Methods for Toxin Analysis
The accurate detection, quantification, and structural elucidation of this compound are paramount in understanding its role as a virulence factor in plant pathology. Advanced spectroscopic and chromatographic methodologies provide the necessary precision and sensitivity for comprehensive toxin analysis, moving beyond traditional bioassays. These techniques enable detailed characterization of this compound and its constituent components, offering insights into its biosynthesis and activity.
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and purification of this compound from complex biological matrices, as well as for its subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) has been widely employed for the purification of this compound. Early research utilized reverse-phase HPLC to purify the toxin, with its activity monitored through the inhibition of ornithine carbamoyltransferase (OCT) assays. wikipedia.org HPLC has also been instrumental in identifying the amino acid components of this compound. For instance, the derivatization of samples with phenyl-isothiocyanate followed by separation on a PicoTag column coupled to HPLC allowed for the identification of homoarginine and ornithine. mpg.de Quantitative chromatographic methods are available for detecting various phytotoxins, including those structurally related to this compound. mpg.de
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) represents a powerful hyphenated technique for this compound analysis, combining the separation capabilities of LC with the high specificity and sensitivity of mass spectrometry. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been utilized to analyze reaction mixtures during studies of peptide synthesis related to this compound, particularly for identifying hetero-dipeptides. metabolomicsworkbench.org Modern LC-MS/MS platforms, especially those employing high-resolution accurate mass (HRAM) mass spectrometry like Orbitrap, offer comprehensive screening, identification, confirmation, and quantification of a wide range of compounds, including toxins. nih.govwikipedia.org These methods are capable of analyzing compounds with diverse hydrophobicities and polarities, providing robust and reproducible results. nih.gov LC-MS/MS methods have been developed for the simultaneous identification and quantification of various toxins in complex samples, demonstrating high sensitivity with limits of quantification (LOQs) in the nanogram per milliliter range for certain analytes. nih.govmetabolomicsworkbench.org
Thin-Layer Chromatography (TLC) has also been used for the separation of this compound from cell-free culture filtrates, allowing for the visualization of toxic activity, often in conjunction with bioassays. wikipedia.orgepa.gov
Spectroscopic Techniques
Spectroscopic methods are critical for the structural elucidation and verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the detailed chemical structure of complex natural products like this compound. Early structural elucidation of this compound involved extensive chemical studies complemented by ¹H, ¹³C, and ³¹P NMR spectra. fishersci.ca NMR inspection further confirms the structure of isolated compounds, providing definitive evidence of their molecular arrangement. nih.govfishersci.ca
Mass Spectrometry (MS) , particularly when coupled with chromatography (LC-MS), is indispensable for verifying the molecular weight and fragmentation patterns of this compound, which are crucial for structural confirmation. High-resolution LC-ESIMS analysis and MS/MS fragmentation patterns are routinely used to infer and confirm the structures of natural products. nih.gov The ability of MS/MS to provide characteristic fragment ions aids in the definitive identification of this compound and its derivatives. nih.govmetabolomicsworkbench.org
Integration of Methods and Research Findings
The combination of advanced chromatographic and spectroscopic techniques provides a comprehensive approach to this compound analysis. HPLC and LC-MS/MS are used for the initial separation and preliminary identification, while NMR and high-resolution MS provide detailed structural information. This integrated approach allows researchers to:
Purify this compound from bacterial cultures for further study. wikipedia.org
Identify its constituent amino acids and the unique sulfodiaminophosphinyl moiety. wikipedia.orgmpg.deatamanchemicals.comfishersci.ptfishersci.ca
Elucidate and confirm the complete tripeptide structure of Nδ-(N′-sulfodiaminophosphinyl)-ornithyl-alanyl-homoarginine. wikipedia.orgfishersci.caatamanchemicals.comfishersci.ptfishersci.ca
Quantify this compound levels in various samples, which is essential for studying its production dynamics and environmental regulation.
The development of these advanced analytical methods has significantly enhanced the ability to study this compound, moving beyond qualitative bioassays to precise quantitative and structural analyses.
Data Tables
The table below summarizes key advanced spectroscopic and chromatographic methods applied in the analysis of this compound.
| Analytical Method | Application in this compound Analysis | Key Findings/Details |
| HPLC | Purification of this compound | Used reverse-phase HPLC for purification, monitored by OCT assay. wikipedia.org |
| Amino acid identification | Used with phenyl-isothiocyanate derivatization and PicoTag column for identifying ornithine and homoarginine. mpg.de | |
| LC-MS / LC-MS/MS | Detection, identification, quantification | Enables high-throughput, sensitive, and selective analysis. nih.govwikipedia.orgnih.gov |
| Peptide synthesis analysis | LC-ESI-MS used to analyze hetero-dipeptides related to this compound biosynthesis. metabolomicsworkbench.org | |
| Structural verification | Provides molecular weight and characteristic fragmentation patterns for structural confirmation. nih.govnih.gov | |
| NMR Spectroscopy | Structural elucidation | Used for determining the detailed chemical structure, including ¹H, ¹³C, and ³¹P spectra for this compound. fishersci.canih.gov |
| Structure confirmation | Confirms the identity and molecular arrangement of purified this compound. nih.govfishersci.ca | |
| TLC | Separation and preliminary detection | Used for separating this compound from culture filtrates, often combined with bioassays. wikipedia.orgepa.gov |
Agricultural and Biotechnological Research Implications
Molecular Diagnostic Strategies for Pathogen Detection
Accurate and timely detection of P. syringae pv. phaseolicola is paramount for effective disease control. Molecular diagnostic methods offer high sensitivity and specificity, enabling early identification of the pathogen, even at low inoculum levels.
Polymerase Chain Reaction (PCR) has become a cornerstone for detecting and identifying P. syringae pv. phaseolicola. Specific oligonucleotides designed from genes involved in phaseolotoxin biosynthesis, particularly within the 30,245 base pair (bp) chromosomal "this compound (Pht) cluster," have been widely utilized for this purpose. The Pht cluster, also known as the argK-tox cluster or tox-island, contains 23 genes essential for toxin production and immunity, and its presence suggests horizontal gene transfer due to its distinct G+C content compared to the rest of the P. syringae pv. phaseolicola chromosome. cabidigitallibrary.orgapsnet.orgnih.gov
Early strategies involved DNA hybridization probes derived from the this compound gene cluster, which specifically detected and identified suspected colonies of P. syringae pv. phaseolicola. cdnsciencepub.com The subsequent development of PCR-based assays significantly enhanced sensitivity, allowing for the detection of small numbers of the target organism, even in contaminated bean seeds. cdnsciencepub.comresearchgate.net For instance, PCR with primers targeting the open reading frame of the this compound gene cluster can amplify DNA from toxigenic strains of P. syringae pv. phaseolicola. researchgate.net Research has shown that the Pht cluster genes are transcribed at high levels at 18°C, a temperature conducive to this compound production, making them suitable targets for detection under disease-favorable conditions. apsnet.organnualreviews.orgmdpi.com
While PCR assays targeting this compound biosynthesis genes are effective for toxigenic strains, a significant challenge arises from the existence of nontoxigenic P. syringae pv. phaseolicola isolates, which can also cause halo blight but lack the this compound gene cluster. cabidigitallibrary.orgapsnet.orgnih.govbioline.org.brnih.gov These nontoxigenic strains cannot be detected using assays solely based on toxin biosynthesis genes, necessitating alternative diagnostic approaches. apsnet.orgnih.govredalyc.org
To address this, new methodologies have been developed. TaqMan real-time PCR, employing specific oligonucleotides based on the site-specific recombinase gene, has proven effective in differentiating between this compound-producing and non-producing P. syringae pv. phaseolicola strains. cabidigitallibrary.org Additionally, multiplex PCR methods have been established to identify both toxigenic (Tox+) and nontoxigenic (Tox-) strains. apsnet.orgbioline.org.brredalyc.orgapsnet.org Genomic divergence studies have further categorized P. syringae pv. phaseolicola into two distinct genetic lineages, Pph1 (Tox+) and Pph2 (Tox-), based on the presence or absence of the this compound biosynthetic cluster and other genomic differences. nih.gov Loop-Mediated Isothermal Amplification (LAMP) is another DNA amplification technique adapted for rapid and specific characterization of the phaseolicola pathovar. cabidigitallibrary.org
Molecular markers play a crucial role in disease monitoring and management, facilitating the identification of resistant cultivars and tracking pathogen populations. The identification of genes involved in this compound synthesis and other pathogenicity factors has enabled the development of diagnostic strategies based on DNA amplification and the use of molecular markers. cabidigitallibrary.orgscielo.org.mxnih.gov
Various types of DNA-based molecular markers have been developed and applied in plant breeding for disease resistance. These include:
Restriction Fragment Length Polymorphism (RFLP) researchgate.net
Random Amplified Polymorphic DNA (RAPD) researchgate.netacademicjournals.org
Amplified Fragment Length Polymorphism (AFLP) researchgate.netacademicjournals.org
Inter Simple Sequence Repeat (ISSR) researchgate.net
Microsatellites or Simple Sequence Repeat (SSR) researchgate.netacademicjournals.org
Allele Specific Associated Primers (ASAP) researchgate.net
Expressed Sequence Tag (EST) researchgate.net
Cleaved Amplified Polymorphic Sequence (CAPS) researchgate.net
Diversity Arrays Technology (DArT) researchgate.net
Sequence Characterized Amplified Regions (SCARs) researchgate.net
Single Nucleotide Polymorphism (SNP) researchgate.netacademicjournals.org
These markers bridge the gap between genotype and phenotype, enabling breeders to bypass lengthy phenotypic screening processes for traits like disease resistance. academicjournals.org Furthermore, bioinformatics and proteomic technologies contribute to identifying specific motifs and DNA sequences, enhancing the accuracy of modern plant disease diagnosis and providing insights into pathogenicity and virulence factors. researchgate.net
Genetic Approaches for Enhancing Plant Disease Resistance
Genetic engineering and conventional breeding offer powerful tools to enhance plant resistance against this compound-producing pathogens.
A key strategy for conferring resistance to this compound involves leveraging the pathogen's own self-protection mechanism. P. syringae pv. phaseolicola is immune to its own toxin due to the presence of a this compound-resistant ornithine carbamoyltransferase (ROCT), encoded by the argK gene. cabidigitallibrary.orgbioline.org.brnih.govapsnet.orgscielo.org.mxasm.orgnih.govresearchgate.net This ROCT enzyme is not inhibited by this compound, ensuring the bacterium's optimal arginine supply even under toxin-producing conditions. scielo.org.mx
The knowledge of this bacterial resistance mechanism has been successfully applied in plant genetic engineering. Transgenic plants expressing the argK gene have shown significant resistance to this compound. For instance, in tobacco (Nicotiana tabacum), the argK coding sequence was fused to a chloroplast transit peptide (e.g., from the small subunit of ribulose-bisphosphate carboxylase) under the control of a strong promoter (e.g., CaMV 35S promoter). cabidigitallibrary.orgresearchgate.netbioline.org.brnih.govdntb.gov.ua This directed the expression of the bacterial ROCT enzyme to the chloroplasts, where the plant's native, this compound-sensitive ornithine carbamoyltransferase (OCTase) is located and inhibited by the toxin. cabidigitallibrary.orgresearchgate.netbioline.org.br Transgenic tobacco plants produced ROCT activity significantly higher than control plants, and their OCTase activity was much less inhibited by this compound. cabidigitallibrary.orgresearchgate.net This resulted in the absence of chlorotic symptoms even when treated with high concentrations of purified this compound, demonstrating the feasibility of pathogen-derived resistance to the toxin in host plants. cabidigitallibrary.orgnih.govnih.govdntb.gov.ua Such studies provide a foundation for extrapolating this strategy to agronomically important crops like common bean. scielo.org.mx
Beyond genetic engineering, conventional breeding efforts have focused on identifying and incorporating natural resistance to halo blight in common bean. Halo blight can cause significant yield losses, making genetic resistance the most cost-effective management strategy. apsnet.orgcdnsciencepub.comapsnet.orgapsnet.org
Resistance to P. syringae pv. phaseolicola in common bean is complex, involving both race-specific and non-race-specific mechanisms. Several resistance (R) genes, often referred to as Pse genes, have been identified and mapped to different linkage groups in common bean. For example, six Pse genes (Pse-1, Pse-2, Pse-3, Pse-4, pse-5, and Pse-6) have been identified, with Pse-1, Pse-2, and Pse-4 mapped to linkage group 10, conferring resistance against various P. syringae pv. phaseolicola races. nih.gov Quantitative Trait Loci (QTLs) associated with resistance in both leaves and pods have also been identified, with some co-localizing with known resistance-associated gene clusters. nih.gov
Breeding programs utilize these identified resistance genes and QTLs. For instance, the common bean breeding line US14HBR6 possesses a high level of resistance to P. syringae pv. phaseolicola race 6, a prevalent and economically important race. cdnsciencepub.com This line serves as a valuable source for introgression into commercial cultivars. cdnsciencepub.com The use of molecular markers (e.g., RFLP, RAPD, AFLP, SSR, SNP) significantly facilitates marker-assisted selection (MAS) in breeding programs, allowing for the efficient tracking and pyramiding of multiple resistance genes from diverse Phaseolus germplasm into new cultivars, aiming for broad-spectrum resistance to all known races of P. syringae pv. phaseolicola. cdnsciencepub.comresearchgate.netacademicjournals.org Understanding the proteomic changes during resistant reactions, such as the activation of basal defense mechanisms and hypersensitive responses, further aids in developing improved resistant varieties. apsnet.orgapsnet.orgnih.govresearchgate.net
Q & A
Basic: What experimental models are commonly used to study phaseolotoxin production in Pseudomonas syringae?
Answer:
The primary model organism is Pseudomonas syringae pv. phaseolicola, particularly strain NPS3121, due to its well-characterized Pht gene cluster responsible for this compound biosynthesis . Key methodologies include:
- Knockout Mutagenesis : Disrupting genes like argK (encoding this compound-resistant ornithine carbamoyltransferase) to assess toxin function .
- Temperature-Regulated Studies : Culturing bacteria at 18–22°C (toxin-producing conditions) vs. ≥28°C (non-producing) to study thermoregulation .
- Enzyme Inhibition Assays : Measuring ornithine carbamoyltransferase (OCTase) activity in plant tissues to quantify toxin effects .
Basic: How is this compound detected and quantified in plant-pathogen interaction studies?
Answer:
Two primary methods are employed:
- High-Performance Liquid Chromatography (HPLC) : Separates and quantifies this compound and its derivative, octicidin, using reverse-phase columns with UV detection .
- Biological Assays : Inoculating indicator plants (e.g., bean cultivars) and measuring chlorosis or growth inhibition zones as proxy toxin metrics .
- Mass Spectrometry (LC-MS/MS) : Provides structural confirmation and high sensitivity for low-concentration samples .
Advanced: What molecular mechanisms underlie the thermoregulation of this compound biosynthesis?
Answer:
this compound production is repressed above 28°C via a hypothesized repressor protein binding to the Pht cluster promoter region at higher temperatures. Key findings include:
- Transcriptional Regulation : RT-qPCR data show downregulation of phtL, phtQ, and desI at 28°C .
- Signal Transduction : Unidentified temperature sensors likely trigger a cascade involving secondary messengers (e.g., c-di-GMP) to modulate gene expression .
- Epigenetic Factors : DNA methylation or histone-like proteins may stabilize repression at non-permissive temperatures .
Methodological Note : Use chromatin immunoprecipitation (ChIP) to identify repressor-DNA interactions under varying temperatures.
Advanced: How can contradictory data on this compound’s role in virulence be resolved?
Answer:
Discrepancies arise from strain-specific differences (e.g., P. syringae pv. actinidiae vs. pv. phaseolicola) and environmental variables. Resolution strategies include:
- Comparative Genomics : Analyze Pht cluster conservation across strains to identify core virulence genes .
- Condition-Specific Experiments : Replicate studies under controlled humidity, light, and host plant genotypes to isolate toxin contributions .
- Dual RNA-Seq : Profile both pathogen and host transcriptomes during infection to distinguish this compound-dependent pathways .
Advanced: What structural features of this compound enable its function as a transition-state analog?
Answer:
this compound’s N-sulfodiaminophosphinyl moiety mimics the tetrahedral intermediate of ornithine and carbamoyl phosphate during citrulline synthesis by OCTase. Key evidence:
- X-Ray Crystallography : Shows toxin binding to OCTase’s active site, blocking substrate entry .
- Kinetic Studies : Competitive inhibition constants (Kᵢ) confirm higher affinity for OCTase than natural substrates .
Experimental Design : Use site-directed mutagenesis of OCTase residues (e.g., Arg⁹⁷) to map binding interactions via surface plasmon resonance (SPR) .
Basic: What genetic tools are available to manipulate this compound biosynthesis genes?
Answer:
- Suicide Vectors : Plasmid pKNG101 for allelic exchange mutagenesis to delete argK or phtL .
- Complementation Cloning : Use broad-host-range plasmids (e.g., pBBR1MCS) to restore gene function in mutants .
- CRISPR Interference : Silencing Pht cluster genes via dCas9 for real-time regulation studies .
Advanced: How does this compound resistance in P. syringae inform bacterial adaptation strategies?
Answer:
The argK-encoded ROCT enzyme avoids self-toxicity through:
- Active-Site Modifications : Structural divergence from plant OCTase reduces toxin binding .
- Dual Enzyme Systems : Co-expression of ROCT and native OCTase under toxin-producing conditions .
Methodological Insight : Compare ROCT-OCTase homology models (SWISS-MODEL) to identify resistance-conferring residues .
Basic: What plant defense pathways are disrupted by this compound?
Answer:
this compound targets:
- Arginine Biosynthesis : OCTase inhibition depletes citrulline, impairing nitrogen metabolism .
- Polyamine Synthesis : Inhibition of ornithine decarboxylase (ODC) reduces putrescine and spermidine, critical for stress responses .
Experimental Validation : Measure polyamine levels via HPLC in toxin-treated vs. control plants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
